molecular formula C10H20N2O2 B042238 tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate CAS No. 1334481-84-3

tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate

Cat. No.: B042238
CAS No.: 1334481-84-3
M. Wt: 200.28 g/mol
InChI Key: BKITXDSDJGOXPN-YUMQZZPRSA-N
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Description

tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate is a chiral carbamate derivative featuring a pyrrolidine ring with a methyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its stereochemistry (3R,4S) and functional groups influence its reactivity, solubility, and interactions in downstream applications .

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKITXDSDJGOXPN-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107610-73-1
Record name rac-tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate
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Preparation Methods

Ring Formation and Carbamate Installation

A common method involves the synthesis of the pyrrolidine core through cyclization reactions. For example, N-Boc-D-Serine serves as a starting material in a condensation reaction with benzylamine to form a key intermediate, which is subsequently alkylated and deprotected to yield the target compound. This route emphasizes the use of phase-transfer catalysis (PTC) for alkylation steps, ensuring regioselectivity and minimizing racemization.

Reaction Scheme:

  • Condensation of N-Boc-D-Serine with benzylamine to form (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate.

  • Phase-transfer alkylation using methyl sulfate and tetrabutylammonium bromide to introduce the methoxy group.

  • Deprotection and purification via crystallization.

Detailed Preparation Methods

Hydrogenation-Based Synthesis

A patented method detailed in CN102020589B employs hydrogenation to remove protecting groups and refine the pyrrolidine structure:

Procedure:

  • Starting Material : (3S,4S)-1-benzyloxycarbonyl-3-(tert-butoxycarbonyl)amino-4-(phenylsulfanil)methylpyrrolidine.

  • Catalyst : Raney nickel (R100) in ethanol under hydrogen atmosphere.

  • Conditions : 50°C for 18 hours, followed by palladium-carbon catalyzed hydrogenation at room temperature.

  • Yield : 72.1% after crystallization.

Key Data Table:

ParameterValue
Starting Material7.97 g (18.01 mmol)
SolventEthanol (150 mL)
CatalystRaney nickel (50 mL)
Reaction Time18 hours (first stage)
Final Yield72.1%

This method highlights the importance of sequential hydrogenation to remove both benzyloxycarbonyl and sulfanyl groups while retaining the tert-butyl carbamate moiety.

Phase-Transfer Alkylation Approach

The same patent outlines a scalable PTC method for introducing the methoxy group:

Procedure:

  • Reactants : (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate (57.0 g), methyl sulfate (73–109.5 g).

  • Catalyst : Tetrabutylammonium bromide (1.5–6.0 g).

  • Conditions : Ethyl acetate solvent, 0–20°C, 50% KOH solution.

  • Yield : 92–97% after crystallization.

Optimization Insights:

  • Higher catalyst loading (6.0 g) and methyl sulfate excess (109.5 g) improve yield to 97%.

  • Temperature control (<10°C) minimizes side reactions.

Stereochemical Control and Purity Analysis

The (3R,4S) configuration is achieved through chiral starting materials and stereospecific reactions . For instance, N-Boc-D-Serine ensures the R-configuration at the 3-position, while the 4S methyl group is introduced via alkylation.

Analytical Validation:

  • 1H-NMR : Peaks at δ 1.45 (9H, s) confirm the tert-butyl group, while δ 0.97 (3H, d) verifies the methyl substituent.

  • IR Spectroscopy : Absorbance at 1678 cm⁻¹ corresponds to the carbamate carbonyl.

  • HPLC : Purity >98% achieved via hexane/ethyl acetate crystallization.

Comparative Evaluation of Methods

MethodYieldKey AdvantageLimitation
Hydrogenation72.1%High stereochemical fidelityRequires specialized catalysts
PTC Alkylation92–97%Scalability and efficiencySensitive to moisture

The PTC method is preferred for industrial-scale synthesis due to its higher yield and simpler workup, whereas hydrogenation remains valuable for lab-scale stereochemical refinement .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.

Major Products Formed

    Oxidation: Oxidized pyrrolidine derivatives.

    Reduction: Alcohol derivatives of the pyrrolidine ring.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The applications of tert-butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate can be categorized into several key areas:

Organic Synthesis

This compound serves as a building block in the synthesis of complex organic molecules. It is utilized in various organic reactions due to its ability to participate in nucleophilic substitutions and other transformations.

Biochemical Probing

In biological research, this compound is investigated as a biochemical probe to study enzyme mechanisms and protein interactions. Its structural properties allow it to interact selectively with specific enzymes or receptors.

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, particularly as a precursor in the synthesis of pharmaceutical compounds. Its role as an acetylcholinesterase (AChE) inhibitor is particularly relevant in neurodegenerative disease research, such as Alzheimer's disease .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials that possess specific functional properties. Its unique steric and electronic characteristics enhance its utility in various applications.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound as an AChE inhibitor:

  • Neurodegenerative Disease Research : The compound has shown promise in inhibiting AChE activity, which is crucial for neurotransmitter regulation. This property positions it as a potential therapeutic agent for conditions like Alzheimer's disease .
  • Enzyme Interaction Studies : Investigations into the compound's interactions with various enzymes have revealed its potential to modulate metabolic pathways. This includes studies focusing on its effects on signaling cascades within cells.

Mechanism of Action

The mechanism of action of (3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural Analogues and Stereochemical Variations

The compound’s structural analogs differ in substituents, stereochemistry, or ring systems, leading to distinct physicochemical and biological properties. Key examples include:

Stereoisomers and Pyrrolidine Derivatives
  • tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate (CAS 127199-54-6) :

    • This stereoisomer shares the same molecular formula (C₁₁H₂₀N₂O₂) and substituents but differs in the configuration at positions 3 and 4 (3S,4S vs. 3R,4S). Such stereochemical differences can alter binding affinities in chiral environments, as seen in enzyme inhibition studies .
    • Similarity Score : 0.94 compared to the target compound .
  • tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate :

    • Incorporates a 3-chlorophenyl group instead of a methyl substituent. The chlorine atom enhances lipophilicity (logP: ~2.8 vs. ~1.5 for the methyl analog) and may improve membrane permeability in drug candidates .
Fluorinated and Hydroxylated Derivatives
  • tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate (CAS 1932183-92-0) :

    • Replaces the methyl group with fluorine. The electronegative fluorine atom increases polarity (molecular weight: 218.27 g/mol) and may modulate metabolic stability in vivo .
    • Synthesis : Prepared via Pd-catalyzed coupling or fluorination protocols, differing from the alkylation methods used for the methyl analog .
  • tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride :

    • Features a hydroxyl group and hydrochloride salt. The hydroxyl group enhances water solubility (logS: -2.1 vs. -3.5 for the methyl derivative), while the hydrochloride form improves crystallinity .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) logP<sup>a</sup> Solubility (mg/mL) Key Substituents
tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate C₁₁H₂₀N₂O₂ 228.29 1.5 ~10 (DMSO) 4-methyl, Boc-protected
tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate C₁₁H₂₀N₂O₂ 228.29 1.5 ~10 (DMSO) Stereoisomer
tert-Butyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate C₁₀H₁₉FN₂O₂ 218.27 1.8 ~15 (DMSO) 4-fluoro
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride C₉H₁₉ClN₂O₃ 238.71 -0.3 >50 (Water) 4-hydroxy, HCl salt

<sup>a</sup> Predicted using ChemAxon software.

Biological Activity

Overview

tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate is a compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural characteristics and potential biological activities. This compound features a pyrrolidine ring with a methyl substitution and a carbamate functional group, which contribute to its reactivity and interaction with biological systems.

  • IUPAC Name : this compound
  • Molecular Formula : C11H22N2O2
  • CAS Number : 174727-01-6
  • Molecular Weight : 214.31 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. It has been investigated for its potential role as a biochemical probe, aiding in the study of enzyme mechanisms and protein interactions. The compound can act as an inhibitor or activator depending on its structural modifications and the biological context in which it is used .

Enzyme Inhibition

Research has indicated that this compound may exhibit inhibitory effects on various enzymes, particularly those involved in metabolic pathways and signaling cascades. For instance, it has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation, which is particularly relevant in neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar carbamate derivatives:

Compound NameCAS NumberBiological Activity
tert-butyl methyl((3R,4S)-4-methylpyrrolidin-3-yl)carbamate174727-01-6Potential AChE inhibitor
tert-butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate1033718-91-0Investigated for anti-inflammatory properties
tert-butyl ((3R,4S)-4-amino-tetrahydrofuran-3-yl)carbamate1628794-75-1Explored for its role in metabolic enzyme modulation

Q & A

Q. Basic

  • NMR Spectroscopy : Coupling constants (JJ) between protons on C3 and C4 of the pyrrolidine ring provide stereochemical clues. For instance, transannular coupling in the (3R,4S) diastereomer may result in distinct splitting patterns .
  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL or ORTEP-3 can definitively assign the absolute configuration. This requires growing high-quality crystals, often via slow evaporation of a solvent mixture .

What computational tools predict the physicochemical properties of this compound?

Q. Advanced

  • LogD/pKa Calculations : Software like ACD/Labs or MarvinSuite estimates LogD (0.15 at pH 7.4) and acid dissociation constants (pKa ~13.7), critical for understanding solubility and ionization in biological assays .
  • Molecular Dynamics (MD) Simulations : Tools like GROMACS model the compound’s conformational flexibility, aiding in docking studies or rational drug design targeting pyrrolidine-binding enzymes .

How can reaction conditions be optimized to minimize stereoisomer formation?

Q. Advanced

  • Catalytic Systems : Use chiral catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI in Sonogashira couplings) to enhance stereoselectivity, as demonstrated in analogous pyrimidine-carbamate syntheses .
  • Temperature Control : Lower reaction temperatures (e.g., 0–20°C) reduce racemization during Boc protection.
  • In-line Monitoring : Techniques like HPLC or inline IR spectroscopy track stereoisomer ratios in real time, enabling rapid adjustments .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash immediately with water; consult a physician if irritation persists .

How does the tert-butyl carbamate group influence the compound’s stability under acidic conditions?

Q. Advanced

  • Acid Sensitivity : The Boc group is cleaved under strong acidic conditions (e.g., TFA/DCM), releasing the free amine. Stability tests (TGA/DSC) show decomposition onset at ~150°C, suggesting compatibility with mild reaction conditions .
  • Protection Strategy : The Boc group enhances solubility in organic solvents, facilitating purification while protecting the amine during multi-step syntheses .

What analytical techniques validate purity and structural integrity post-synthesis?

Q. Basic

  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry confirms purity (>97%) and molecular weight (296.79 g/mol) .
  • Chiral Chromatography : Columns like Chiralpak AD-H resolve enantiomers, ensuring stereochemical homogeneity .

What are the challenges in scaling up the synthesis of this compound?

Q. Advanced

  • Catalyst Loading : Reducing Pd/Cu catalyst quantities (e.g., from 5 mol% to 1 mol%) while maintaining yield requires careful optimization to avoid side reactions .
  • Purification Scalability : Transitioning from column chromatography to recrystallization or continuous flow systems improves efficiency for gram-scale production .

How does the methyl group at C4 affect the compound’s conformational dynamics?

Q. Advanced

  • Steric Effects : The 4-methyl group restricts pyrrolidine ring puckering, favoring specific conformers. This is validated by NOESY NMR, showing proximity between C4-methyl and C3 protons .
  • Impact on Bioactivity : Restricted conformations may enhance binding affinity to targets like proteases or GPCRs, though structure-activity relationship (SAR) studies are needed .

What strategies mitigate decomposition during long-term storage?

Q. Advanced

  • Lyophilization : Freeze-drying the compound as a hydrochloride salt (see ) enhances stability, reducing hydrolysis of the carbamate group.
  • Inert Atmosphere Storage : Store under argon at -20°C in amber vials to prevent oxidation and moisture uptake .

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